2-Iodo-3,3,3-trifluoropropene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,3-trifluoro-2-iodoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3I/c1-2(7)3(4,5)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRSMHZCHIDYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379449 | |

| Record name | 3,3,3-trifluoro-2-iodoprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107070-09-7 | |

| Record name | 3,3,3-trifluoro-2-iodoprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-3,3,3-trifluoropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Iodo-3,3,3-trifluoropropene

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have garnered significant attention due to their unique and often advantageous properties. Among these, 2-Iodo-3,3,3-trifluoropropene stands out as a versatile building block. Its trifluoromethyl group and vinyl iodide moiety make it a valuable synthon for the introduction of trifluoromethylated groups and for participation in various cross-coupling reactions. A thorough understanding of its physical properties is paramount for its effective and safe utilization in research and development. This guide provides a detailed examination of the key physical characteristics of this compound, supported by established scientific principles and experimental methodologies.

Chemical Identity and Molecular Structure

-

IUPAC Name: 2-Iodo-3,3,3-trifluoroprop-1-ene[1]

-

Synonyms: 3,3,3-Trifluoro-2-iodopropene, 2-Trifluoromethyl-1-iodoethylene[1]

-

CAS Number: 107070-09-7[2]

-

Molecular Formula: C₃H₂F₃I[2]

-

Molecular Weight: 221.95 g/mol [2]

The structure of this compound is characterized by a propylene backbone with a trifluoromethyl group at the C3 position and an iodine atom at the C2 position, adjacent to the double bond. This arrangement of functional groups dictates its reactivity and physical behavior.

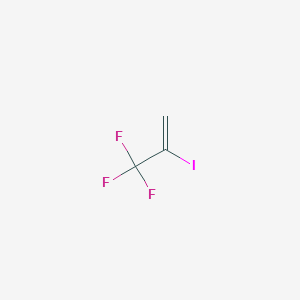

Caption: Molecular structure of this compound.

Tabulated Physical Properties

A summary of the key physical properties of this compound is presented below for quick reference. These values are critical for reaction setup, purification, and storage.

| Physical Property | Value | Source(s) |

| Molecular Weight | 221.95 g/mol | [2] |

| Boiling Point | 66 °C | |

| Density | 2.051 g/cm³ (predicted) | |

| Flash Point | 32.2 °C | |

| Refractive Index | Not available |

In-Depth Analysis of Physical Characteristics

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For this compound, the reported boiling point is 66 °C. This relatively low boiling point is a consequence of its moderate molecular weight and the balance of intermolecular forces. While the polar C-F and C-I bonds introduce dipole-dipole interactions, the overall molecule is not excessively polar.

Density

The predicted density of this compound is 2.051 g/cm³. This high density is primarily attributed to the presence of the heavy iodine atom in the molecule. The trifluoromethyl group also contributes to the overall molecular weight without significantly increasing the molecular volume, further enhancing the density.

Refractive Index

Spectroscopic Profile

Spectroscopic data is indispensable for the structural elucidation and confirmation of this compound. While the actual spectra are not provided in the search results, a discussion of the expected spectral features is presented below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple. The two vinylic protons are chemically non-equivalent and would likely appear as two distinct signals in the olefinic region of the spectrum (typically 5-7 ppm). Due to geminal coupling, these protons would split each other into doublets. Further coupling to the fluorine atoms of the trifluoromethyl group (⁴JHF) might be observed, leading to more complex splitting patterns (e.g., doublet of quartets).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework. Three distinct signals are expected:

-

One for the vinylic CH₂ carbon.

-

One for the vinylic carbon bonded to the iodine and the trifluoromethyl group.

-

One for the trifluoromethyl carbon.

The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The vinylic carbon attached to the CF₃ group will also show coupling to the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups. Key expected absorption bands for this compound include:

-

C=C stretch: around 1600-1680 cm⁻¹

-

C-F stretch: strong absorptions in the region of 1100-1300 cm⁻¹

-

C-I stretch: typically in the fingerprint region, below 600 cm⁻¹

-

=C-H stretch: above 3000 cm⁻¹

PubChem indicates the availability of a vapor phase IR spectrum for this compound, which could be accessed for a detailed analysis.[1]

Experimental Methodologies for Physical Property Determination

The following section outlines the standard laboratory procedures for determining the key physical properties of liquid compounds like this compound.

Boiling Point Determination (Thiele Tube Method)

This micro-scale method is suitable for determining the boiling point of small quantities of a liquid.

Principle: A liquid boils when its vapor pressure equals the atmospheric pressure. By heating a small sample and observing the temperature at which rapid and continuous bubbling ceases and the liquid is drawn into a capillary tube, the boiling point can be determined.

Procedure:

-

Fill a small test tube with 0.5-1 mL of this compound.

-

Place a sealed-end capillary tube, open end down, into the test tube.

-

Attach the test tube to a thermometer using a rubber band.

-

Suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) such that the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner.

-

Observe a stream of bubbles emerging from the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, remove the heat.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.

Caption: Workflow for boiling point determination using the Thiele tube method.

Density Measurement (Pycnometer Method)

Principle: Density is defined as mass per unit volume. By accurately measuring the mass of a known volume of the liquid, its density can be calculated. A pycnometer is a flask with a precisely known volume.

Procedure:

-

Clean and dry a pycnometer and determine its mass (m₁).

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Insert the stopper and allow any excess liquid to overflow.

-

Carefully wipe the outside of the pycnometer dry and measure its mass (m₂).

-

The mass of the liquid is m₂ - m₁.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

Principle: The Abbe refractometer measures the critical angle of total internal reflection of a thin layer of liquid placed between two prisms. This critical angle is directly related to the refractive index of the liquid.

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Apply a few drops of this compound onto the surface of the measuring prism.

-

Close the prisms and allow the liquid to spread into a thin film.

-

Turn on the light source and look through the eyepiece.

-

Adjust the coarse and fine control knobs until the field of view is divided into a light and a dark region.

-

If a colored band is visible at the borderline, adjust the compensator to achieve a sharp, achromatic line.

-

Align the borderline precisely with the crosshairs in the eyepiece.

-

Read the refractive index value from the scale. Record the temperature at which the measurement was taken.[3]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

This technical guide provides a comprehensive overview of the key physical properties of this compound, a compound of significant interest in synthetic chemistry. The tabulated data, in-depth discussions, and detailed experimental methodologies serve as a valuable resource for researchers and scientists. A thorough understanding and accurate determination of these properties are essential for the successful and safe application of this versatile reagent in the development of novel pharmaceuticals and advanced materials.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Parra, T. (2020, July 7). How To Measure A Refractive Index. YouTube. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Iodo-3,3,3-trifluoropropene: A Versatile Fluorinated Building Block for Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The trifluoromethyl group, in particular, is a privileged moiety known to improve metabolic stability, binding affinity, and lipophilicity.[1][2] 2-Iodo-3,3,3-trifluoropropene (IUPAC name: 3,3,3-trifluoro-2-iodoprop-1-ene) emerges as a highly valuable and versatile building block for the introduction of the trifluoropropenyl group into complex molecular architectures.[3] This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is a halogenated alkene with the molecular formula C₃H₂F₃I.[4] Its structure is characterized by a terminal double bond, a trifluoromethyl group, and an iodine atom attached to the central carbon of the propene backbone.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₃H₂F₃I | PubChem[4] |

| Molecular Weight | 221.95 g/mol | PubChem[4] |

| IUPAC Name | 3,3,3-trifluoro-2-iodoprop-1-ene | PubChem[4] |

| CAS Number | 107070-09-7 | PubChem[4] |

| Appearance | Colorless to pink liquid (predicted) | Thermo Fisher Scientific[5] |

| Boiling Point | Not explicitly reported, but expected to be higher than related non-iodinated propenes. | |

| Solubility | Expected to be soluble in common organic solvents. |

Three-Dimensional Structure and Conformational Analysis

The molecular geometry of this compound is dictated by the sp² hybridization of the C1 and C2 carbons and the sp³ hybridization of the C3 carbon. The C1=C2-C3 bond angle is expected to be approximately 120°, typical for trigonal planar geometry around a double bond. The trifluoromethyl group will exhibit a tetrahedral arrangement of the fluorine atoms around the C3 carbon. The presence of the bulky iodine atom and the trifluoromethyl group on the same carbon (C2) will likely introduce significant steric strain, influencing the molecule's reactivity and conformational preferences.

Caption: Ball-and-stick model of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing a singlet for the two equivalent vinyl protons (=CH₂) on C1. The chemical shift of this signal would likely appear in the range of 5.5-6.5 ppm, influenced by the electron-withdrawing effects of the adjacent iodine and trifluoromethyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit three distinct signals corresponding to the three carbon atoms. The C1 carbon (=CH₂) is expected to resonate around 120-140 ppm. The C2 carbon, being attached to both an iodine and a trifluoromethyl group, will be significantly deshielded and its signal is predicted to be in the downfield region. The C3 carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will be the most informative for confirming the presence of the trifluoromethyl group. It is expected to show a singlet for the three equivalent fluorine atoms, with a chemical shift characteristic of a CF₃ group adjacent to an sp² carbon.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

-

C=C stretch: A weak to medium absorption around 1620-1680 cm⁻¹.[6]

-

C-F stretch: Strong, characteristic absorptions in the region of 1100-1300 cm⁻¹.

-

=C-H stretch: A medium intensity band just above 3000 cm⁻¹.[6]

-

C-I stretch: A weak absorption in the fingerprint region, typically below 600 cm⁻¹.[7][8]

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z 222. A prominent fragment would be the loss of an iodine atom (m/z 127), resulting in a [C₃H₂F₃]⁺ fragment at m/z 95. Further fragmentation of the trifluoromethyl group could also be observed.[9][10][11][12][13]

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic strategies, primarily involving the regioselective iodination of 3,3,3-trifluoropropene or related precursors.

Proposed Synthetic Protocol: Regioselective Iodofluorination of an Alkene Precursor

This protocol is adapted from a general method for the iodofluorination of alkenes and would require optimization for this specific substrate.[14] The rationale behind this approach is the electrophilic addition of an iodine species to the double bond, followed by the nucleophilic attack of a fluoride ion, and subsequent elimination to form the vinyl iodide.

Step-by-Step Methodology:

-

Reaction Setup: In a Teflon reaction vessel, dissolve 3,3,3-trifluoropropene (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add N-iodosuccinimide (NIS) (1.2 eq) to the solution.

-

Initiation: Cool the mixture to 0°C and slowly add a source of fluoride, such as triethylamine trihydrofluoride (Et₃N·3HF) (1.5 eq). The use of a non-nucleophilic solvent like hexafluoroisopropanol (HFIP) can also promote the reaction.[15]

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Caption: Proposed workflow for the synthesis of this compound.

Purification

The crude product can be purified by column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexanes and ethyl acetate. Fractional distillation under reduced pressure may also be a viable purification method.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the presence of the vinyl iodide and the trifluoromethyl group. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions.[16]

Cross-Coupling Reactions

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings.[16] These reactions allow for the facile formation of new carbon-carbon bonds, enabling the introduction of the trifluoropropenyl moiety into a wide range of organic molecules.

Caption: Cross-coupling reactions of this compound.

Applications in Drug Development

The unique structural features of this compound make it a highly attractive building block in drug discovery and development.

Introduction of the Trifluoropropenyl Moiety

The trifluoropropenyl group can be used as a bioisostere for other chemical groups to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The introduction of this group can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, potentially increasing the half-life of a drug.[17]

-

Improve Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced potency.

-

Modulate Lipophilicity: The lipophilicity of a molecule can be fine-tuned by the introduction of the trifluoropropenyl group, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

Use as a Versatile Intermediate

Beyond its direct incorporation, this compound serves as a versatile intermediate for the synthesis of more complex fluorinated molecules. The vinyl iodide functionality allows for its use in a wide array of chemical transformations, providing access to novel chemical space for drug discovery.

Safety and Handling

This compound is expected to be a flammable liquid and may cause skin, eye, and respiratory irritation.[4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from heat and ignition sources.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in medicinal chemistry and drug development. Its unique molecular structure, characterized by a reactive vinyl iodide and a stabilizing trifluoromethyl group, allows for its facile incorporation into a wide range of organic molecules through various cross-coupling reactions. The ability to introduce the trifluoropropenyl moiety provides a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. This technical guide provides a foundational understanding of this important molecule, empowering researchers to leverage its potential in the design and synthesis of next-generation therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Vinyl iodide synthesis by iodination or substitution. [Link]

-

Weng, Z., et al. (2013). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides. Angewandte Chemie International Edition, 52(6), 1548-1552. [Link]

-

Fisher Scientific. 1-Iodo-3,3,3-trifluoropropane, 98%. [Link]

-

Sammis, G. M., et al. (2021). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. Organic Letters, 23(15), 5896-5900. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 2-iodopropane. [Link]

-

Organic Chemistry Portal. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides. [Link]

-

Chemical Review and Letters. Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. [Link]

-

Wikipedia. Vinyl iodide functional group. [Link]

-

Novák, Z., et al. (2022). Synthesis of Hydrofluoroolefin-Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. Angewandte Chemie International Edition, 61(10), e202114976. [Link]

-

Doc Brown's Chemistry. Mass spectrum of 2-iodopropane. [Link]

-

Hoff, C. D., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 35(20), 3439-3450. [Link]

-

ChemComplete. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]

-

Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems. [Link]

-

Doc Brown's Chemistry. H-1 NMR spectrum of 2-iodopropane. [Link]

-

Richard Thornley. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry] [Video]. YouTube. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 2-iodo-2-methylpropane. [Link]

-

The Organic Chemistry Tutor. (2020, November 5). Fragmentation in mass spectrometry [Video]. YouTube. [Link]

-

University of Puget Sound. Notes on NMR Solvents. [Link]

-

All 'Bout Chemistry. (2019, March 11). Fragmentation McLafferty rearrangement alpha fission Mass spectrometry(Part-3) Organic Spectroscopy [Video]. YouTube. [Link]

-

ResearchGate. Regioselective preparation of 2-chloro-3-iodoindoles from... [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Kumar, A., et al. (2021). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 45(3), 1435-1443. [Link]

-

Welch, J. T., et al. (2010). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Molecules, 15(3), 1508-1529. [Link]

-

Kunwar, A., et al. (2018). Deuterium labeling improves the therapeutic index of 3,3′-diselenodipropionic acid as an anticancer agent: insights from redox reactions. Metallomics, 10(12), 1753-1763. [Link]

-

Organic Syntheses. [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. [Link]

Sources

- 1. Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterium labeling improves the therapeutic index of 3,3′-diselenodipropionic acid as an anticancer agent: insights from redox reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C3H2F3I | CID 2775199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Iodo-3,3,3-trifluoropropane, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. infrared spectrum of 2-iodopropane C3H7I CH3CHICH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides [organic-chemistry.org]

- 15. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis and Reactivity of 2-Iodo-3,3,3-trifluoropropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-3,3,3-trifluoropropene is a pivotal fluorinated building block in modern organic synthesis. Its unique structure, featuring a trifluoromethyl group adjacent to a vinyl iodide, imparts a distinct reactivity profile that is highly valuable for the construction of complex molecules. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the highly regioselective hydroiodination of 3,3,3-trifluoropropyne. Furthermore, it explores the versatile reactivity of this compound, with a particular emphasis on its application in palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki-Miyaura, and Heck reactions. These transformations provide robust pathways for incorporating the synthetically valuable 2-(trifluoromethyl)vinyl moiety into diverse molecular architectures, a strategy of significant interest in medicinal chemistry and materials science for enhancing metabolic stability and modulating electronic properties.[1][2][3] Detailed experimental protocols and mechanistic insights are provided to serve as a practical resource for laboratory application.

Introduction: The Strategic Value of a Fluorinated Synthon

The incorporation of fluorine into organic molecules is a well-established and powerful strategy in drug design and materials science.[4] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups. When appended to an alkene, the CF₃ group creates an electron-deficient double bond with unique reactivity.

This compound (CF₃C(I)=CH₂) emerges as a particularly strategic building block. It combines the influential CF₃ group with a vinyl iodide—a versatile functional handle for a wide array of carbon-carbon bond-forming reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for selective transformations under mild conditions.[5] This guide delineates the synthesis of this valuable reagent and showcases its utility as a cornerstone for advanced molecular design.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₂F₃I |

| Molecular Weight | 221.95 g/mol |

| IUPAC Name | 2-iodo-3,3,3-trifluoroprop-1-ene |

| CAS Number | 107070-09-7 |

| Appearance | (Typically) Colorless liquid |

| Boiling Point | ~75-77 °C (Predicted) |

Synthesis of this compound

The most direct and efficient pathway to this compound is the hydroiodination of its corresponding alkyne, 3,3,3-trifluoropropyne. Other historical methods, such as the dehydroiodination of 1,2-diiodo-3,3,3-trifluoropropane, are generally less practical for routine laboratory synthesis.

Primary Route: Regioselective Hydroiodination of 3,3,3-Trifluoropropyne

The addition of hydrogen iodide (HI) across the triple bond of 3,3,3-trifluoropropyne is the preferred synthetic method. The key to this transformation is controlling the regioselectivity. Due to the strong electron-withdrawing nature of the trifluoromethyl group, the alkyne is polarized, making the terminal carbon (C1) more nucleophilic and the internal carbon (C2) more electrophilic.

Mechanism Rationale: The reaction proceeds via an anti-Markovnikov addition mechanism. Protonation of the triple bond by HI occurs preferentially at the internal carbon (C2), which places the resulting vinyl cation at the terminal carbon (C1). This carbocation is destabilized by the adjacent, powerfully electron-withdrawing CF₃ group. Consequently, the alternative pathway, protonation at C1 to form a cation at C2, is favored. The subsequent attack of the iodide anion (I⁻) at the more substituted C2 position leads to the desired product, this compound, with high regioselectivity. This outcome is characteristic of the hydrohalogenation of electron-deficient alkynes.[6][7]

// Nodes Propyne [label="3,3,3-Trifluoropropyne\n(CF₃C≡CH)", fillcolor="#4285F4"]; Reagents [label="HI source\n(e.g., NaI / H₃PO₄)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Vinyl Cation Intermediate", style=dashed, color="#5F6368", fontcolor="#202124"]; Product [label="this compound\n(CF₃C(I)=CH₂)", fillcolor="#EA4335"];

// Edges Propyne -> Reagents [style=invis]; Reagents -> Intermediate [label="Protonation at C1\n(Anti-Markovnikov)", arrowhead=normal]; Intermediate -> Product [label="Iodide Attack at C2", arrowhead=normal]; } ddot Caption: Regioselective synthesis of this compound.

Experimental Protocol: Synthesis from 3,3,3-Trifluoropropyne

This protocol describes a robust procedure for generating HI in situ from sodium iodide and a non-oxidizing acid like phosphoric acid for the hydroiodination.

Materials:

-

3,3,3-Trifluoropropyne (gas)[8]

-

Sodium Iodide (NaI)

-

Phosphoric Acid (H₃PO₄, 85%)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with a septum, magnetic stirrer, and a gas inlet needle

-

Dry ice/acetone condenser or cryocool

Procedure:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a gas inlet tube, and a dry ice/acetone condenser. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Charging: To the flask, add sodium iodide (1.2 equivalents) and anhydrous dichloromethane (100 mL). Cool the mixture to 0 °C using an ice bath.

-

Acid Addition: Slowly add phosphoric acid (85%, 2.0 equivalents) to the stirring suspension. An HI/DCM solution will begin to form.

-

Alkyne Addition: Condense 3,3,3-trifluoropropyne (1.0 equivalent) into the reaction vessel by bubbling the gas through the cold (0 °C) reaction mixture. Alternatively, pre-condense the alkyne in a separate vessel and transfer it via cannula.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by GC-MS or ¹⁹F NMR by periodically quenching a small aliquot.

-

Workup: Upon completion, cool the reaction mixture back to 0 °C. Cautiously quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (to remove residual iodine), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation). Caution: The product is volatile. Use minimal heat.

-

Purification: The crude product can be purified by distillation under atmospheric pressure to yield pure this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in its ability to participate in a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions. The C-I bond provides a reactive site for oxidative addition to Pd(0), initiating the catalytic cycle.

// Central Node Start [label="this compound", fillcolor="#EA4335", width=3];

// Reaction Nodes Sonogashira [label="Sonogashira Coupling\n(R-C≡CH, Pd/Cu cat.)", fillcolor="#4285F4"]; Suzuki [label="Suzuki Coupling\n(R-B(OH)₂, Pd cat.)", fillcolor="#4285F4"]; Heck [label="Heck Reaction\n(R-CH=CH₂, Pd cat.)", fillcolor="#4285F4"]; Other [label="Other Reactions\n(e.g., Stille, Nucleophilic Add.)", fillcolor="#4285F4"];

// Product Nodes Enynes [label="CF₃-Substituted Enynes", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Dienes [label="CF₃-Substituted Dienes", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Styrenes [label="CF₃-Substituted Styrenes", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Misc [label="Various Functionalized Alkenes", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Sonogashira [color="#34A853"]; Start -> Suzuki [color="#34A853"]; Start -> Heck [color="#34A853"]; Start -> Other [color="#34A853"];

Sonogashira -> Enynes [color="#5F6368", style=dashed]; Suzuki -> Dienes [color="#5F6368", style=dashed]; Heck -> Styrenes [color="#5F6368", style=dashed]; Other -> Misc [color="#5F6368", style=dashed]; } ddot Caption: Versatile reactivity of this compound.

Sonogashira Coupling: Access to Trifluoromethylated Enynes

The Sonogashira coupling is a highly efficient method for forming a C-C bond between a vinyl halide and a terminal alkyne.[9][10] This reaction provides direct access to conjugated 1,3-enynes, which are important structural motifs in natural products and functional materials.

Causality: The reaction is co-catalyzed by palladium and copper(I).[5] The palladium complex undergoes oxidative addition with the vinyl iodide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the Pd(II)-complex. Reductive elimination yields the enyne product and regenerates the Pd(0) catalyst.[9]

Experimental Protocol: Sonogashira Coupling

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Solvent and Reagents: Add degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).

-

Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise to the stirring mixture at room temperature.

-

Reaction: Stir the reaction at room temperature (or with gentle heating, e.g., 40-50 °C, if necessary) for 2-12 hours. Monitor by TLC or GC-MS.

-

Workup: Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite® to remove catalyst residues.

-

Purification: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over MgSO₄, concentrate, and purify the residue by flash column chromatography on silica gel.[5][11]

Suzuki-Miyaura Coupling: Synthesis of Trifluoromethylated Dienes

The Suzuki-Miyaura reaction couples the vinyl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.[12] This reaction is exceptionally robust, tolerates a wide variety of functional groups, and is a cornerstone of modern medicinal chemistry for constructing biaryl linkages and substituted alkenes.[13][14] Using this compound, this method provides access to functionalized 1,3-dienes bearing a CF₃ group.

Causality: The catalytic cycle involves the oxidative addition of the vinyl iodide to Pd(0), followed by transmetalation with the boronic acid (activated by a base), and subsequent reductive elimination to give the coupled product.[12][15]

Table 2: Representative Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Class |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | CF₃-substituted 1,3-enyne |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | CF₃-substituted 1,3-diene |

| Heck | Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | CF₃-substituted triene |

Heck Reaction: Arylation and Vinylation

The Heck reaction forms a C-C bond between the vinyl iodide and an alkene, typically in the presence of a palladium catalyst and a base.[16][17] This reaction allows for the synthesis of more complex, substituted dienes and styrenes.[18]

Causality: The mechanism involves oxidative addition of the vinyl iodide to Pd(0), followed by migratory insertion of the alkene partner into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and generates a palladium-hydride species, which is converted back to Pd(0) by the base to complete the cycle.[16][19]

Conclusion and Outlook

This compound is a potent and versatile building block for modern organic synthesis. Its preparation via the regioselective hydroiodination of 3,3,3-trifluoropropyne is straightforward and efficient. The true power of this synthon is realized through its participation in a host of palladium-catalyzed cross-coupling reactions, which provide reliable and modular access to a wide range of complex molecules containing the desirable 2-(trifluoromethyl)vinyl motif. For researchers in drug discovery and materials science, this reagent offers a direct route to novel structures with potentially enhanced biological activity and tailored physical properties. Future work will likely focus on expanding its use in asymmetric catalysis and developing novel transformations that leverage the unique electronic nature of the trifluoromethylated alkene.

References

-

Recent advances in the diverse transformations of trifluoromethyl alkenes. (2025). RSC Publishing. Retrieved from [Link]

-

Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (n.d.). MDPI. Retrieved from [Link]

-

Julia-Kocienski Approach to Trifluoromethyl-Substituted Alkenes. (n.d.). NIH. Retrieved from [Link]

-

Advances in Trifluoromethylation-Promoted Functional Group Migration of Alkenes. (2025). MDPI. Retrieved from [Link]

-

The Trifluoromethyl Group in Medical Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). NROChemistry. Retrieved from [Link]

-

Highly Regioselective Hydroiodination of Terminal Alkynes and Silylalkynes with Iodine and Phosphorus Reagents Leading to Internal Iodoalkenes. (2025). ResearchGate. Retrieved from [Link]

-

Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI. Retrieved from [Link]

-

Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. (n.d.). NIH. Retrieved from [Link]

-

Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. Retrieved from [Link]

-

Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]

- Synthesis of 3,3,3-trifluoropropyne. (2014). Google Patents.

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

Intramolecular Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of 3,3,3-trifluoropropene telomers and their modification into fluorosurfactants. (n.d.). RSC Publishing. Retrieved from [Link]

-

Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (2021). Beilstein Journals. Retrieved from [Link]

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. Retrieved from [Link]

-

Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. (n.d.). ACS Publications. Retrieved from [Link]

-

Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (2021). Europe PMC. Retrieved from [Link]

-

Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). ACS Publications. Retrieved from [Link]

-

Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. (n.d.). NIH. Retrieved from [Link]

-

Reactivity of 3,3,3-Trifluoropropyne at Rhodium Complexes: Development of Hydroboration Reactions. (2018). PubMed. Retrieved from [Link]

-

3,3,3-Trifluoropropyne. (n.d.). PubChem. Retrieved from [Link]

-

Hydrophosphorylation of electron-deficient alkenes and alkynes mediated by convergent paired electrolysis. (n.d.). RSC Publishing. Retrieved from [Link]

-

Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. (2022). NIH. Retrieved from [Link]

-

Synthesis of 3,3,3-trifluoropropyne from chlorotrifluoropropene isomers in liquid phase. (2022). Beijing Institute of Technology. Retrieved from [Link]

Sources

- 1. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Julia-Kocienski Approach to Trifluoromethyl-Substituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Hydrophosphorylation of electron-deficient alkenes and alkynes mediated by convergent paired electrolysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. 3,3,3-Trifluoropropyne | C3HF3 | CID 69578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. rsc.org [rsc.org]

- 12. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. d-nb.info [d-nb.info]

- 16. Heck reaction - Wikipedia [en.wikipedia.org]

- 17. Heck Reaction [organic-chemistry.org]

- 18. mdpi.com [mdpi.com]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Safe Handling and Management of 2-Iodo-3,3,3-trifluoropropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-3,3,3-trifluoropropene (C₃H₂F₃I) is a valuable fluorinated building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique chemical structure allows for the introduction of the trifluoromethyl group, which can significantly enhance the metabolic stability and bioactivity of target molecules. However, its utility is matched by a hazardous profile that necessitates a comprehensive understanding and strict adherence to safety protocols. This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory standards. It is intended to equip researchers and drug development professionals with the critical knowledge to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the foundation of a robust safety protocol. The primary risks associated with this compound are its flammability and its irritant properties.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements.[1]

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

These classifications necessitate a multi-faceted approach to risk mitigation, encompassing engineering controls, administrative controls, and the use of appropriate Personal Protective Equipment (PPE).

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior under various laboratory conditions and for planning experimental procedures accordingly.

| Property | Value | Source |

| Molecular Formula | C₃H₂F₃I | PubChem[1] |

| Molecular Weight | 221.95 g/mol | PubChem[1] |

| Appearance | Not specified, likely a liquid | Assumed |

| Boiling Point | Not specified | |

| Storage Temperature | Refrigerated | Sigma-Aldrich[2] |

Exposure Controls and Personal Protective Equipment (PPE)

Given the irritant nature of this compound, minimizing exposure is paramount. A combination of engineering controls and appropriate PPE is essential for the protection of laboratory personnel.

Engineering Controls

-

Fume Hood: All handling of this compound must be conducted in a well-ventilated chemical fume hood to minimize the inhalation of vapors.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the work area.[3]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following provides a general guideline for the minimum required PPE.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a higher risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required. Given the nature of the compound, nitrile or neoprene gloves are generally suitable. Always inspect gloves for any signs of degradation or perforation before use.

-

Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact and in the event of a small fire.

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Diagram: PPE Selection Logic

The following diagram illustrates a decision-making process for selecting the appropriate level of PPE.

Caption: A decision tree for selecting appropriate PPE based on risk level.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidents and ensure the stability of the compound.

Handling

-

Inert Atmosphere: For reactions sensitive to air or moisture, handle this compound under an inert atmosphere (e.g., nitrogen or argon).

-

Avoid Ignition Sources: Due to its flammability, keep the compound away from open flames, hot surfaces, and sparks. Use non-sparking tools when handling containers.

-

Grounding: To prevent the buildup of static electricity, which could serve as an ignition source, ensure that all containers and equipment are properly grounded.

Storage

-

Refrigeration: Store this compound in a refrigerator, as recommended by suppliers.[2]

-

Container Integrity: Keep the container tightly closed and in an upright position to prevent leakage.

-

Segregation: Store away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, a swift and informed response is crucial to minimize harm to personnel and the environment. All laboratory personnel should be familiar with these procedures.

Spills

-

Small Spills:

-

Evacuate non-essential personnel from the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a sealed, labeled container for proper disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

-

Large Spills:

-

Evacuate the entire laboratory and alert emergency responders.

-

Prevent the spill from entering drains or waterways.

-

Fire

-

Incipient Stage Fires: For very small fires, use a dry chemical or carbon dioxide fire extinguisher.

-

Larger Fires: Evacuate the area immediately and activate the fire alarm.

-

Decomposition Products: Be aware that thermal decomposition can produce hazardous gases such as hydrogen fluoride and hydrogen iodide.[3]

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Diagram: Emergency Response Workflow

This diagram outlines the general steps to be taken in an emergency involving this compound.

Caption: A workflow diagram for responding to spills, fires, and personal exposure.

Disposal Considerations

Proper disposal of this compound and its contaminated waste is a critical aspect of laboratory safety and environmental responsibility.

-

Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.

-

Licensed Disposal: All chemical waste must be disposed of through a licensed and reputable hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

-

Regulatory Compliance: Ensure that all disposal practices comply with local, state, and federal regulations.

Conclusion

This compound is a potent tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to the responsibility of ensuring its safe handling. By implementing the comprehensive safety measures outlined in this guide, from thorough hazard assessment and the diligent use of PPE to meticulous handling and emergency preparedness, researchers can confidently and safely harness the synthetic potential of this valuable compound. A proactive and informed approach to safety is not merely a procedural formality but an indispensable component of scientific excellence.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2775199, this compound. Retrieved from [Link].

-

Princeton University Environmental Health and Safety. Section 3: Emergency Procedures. Retrieved from [Link].

-

CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link].

-

U.S. Environmental Protection Agency. Personal Protective Equipment. Retrieved from [Link].

-

Imperial College London. Emergency procedures. Retrieved from [Link].

-

Occupational Safety and Health Administration. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link].

Sources

An In-depth Technical Guide on the Solubility of 2-Iodo-3,3,3-trifluoropropene in Organic Solvents

Introduction: The Significance of 2-Iodo-3,3,3-trifluoropropene in Modern Synthesis

This compound, with the chemical formula C₃H₂F₃I, is a halogenated alkene of significant interest in the fields of organic synthesis and drug development.[1][2] Its unique molecular structure, featuring a vinyl iodide and a trifluoromethyl group, makes it a valuable building block for the introduction of the trifluoromethylallyl moiety into a wide range of molecules. This functional group can impart desirable properties to the target compounds, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are crucial in the design of novel pharmaceuticals and agrochemicals.

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization. Solubility dictates the choice of reaction media, influences reaction kinetics and yields, and is a critical parameter in purification processes such as crystallization and chromatography. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its quantitative determination, and guidance on data interpretation, thereby empowering researchers to optimize their synthetic methodologies.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its solubility profile is influenced by a combination of factors inherent to its molecular structure:

-

Polarity : The presence of the highly electronegative fluorine atoms and the iodine atom induces a dipole moment in the molecule, rendering it moderately polar.

-

Van der Waals Forces : As a relatively large and heavy molecule (Molecular Weight: 221.95 g/mol ), London dispersion forces play a significant role in its interactions.[1]

-

Hydrogen Bonding : this compound does not possess any hydrogen bond donor capabilities. It can, however, act as a weak hydrogen bond acceptor through its fluorine and iodine atoms.

Based on these characteristics, a qualitative prediction of its solubility in common organic solvents can be made:

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Favorable dipole-dipole interactions between the polar C-F and C-I bonds of the solute and the polar functional groups of the solvent. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Good balance of polarity and dispersion forces, allowing for effective solvation. |

| Halogenated | Dichloromethane, Chloroform | High | "Like dissolves like" principle applies strongly due to the presence of halogens in both solute and solvent, leading to strong dispersion and dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Moderate to High | Solvation is driven primarily by van der Waals forces. The polar nature of the solute may slightly limit its miscibility with purely nonpolar aromatic hydrocarbons. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | While these solvents are polar, their strong hydrogen-bonding networks need to be disrupted for the solute to dissolve. The energy required for this disruption may not be fully compensated by the solute-solvent interactions. |

| Nonpolar | Hexane, Cyclohexane | Low | The significant difference in polarity between the solute and these nonpolar solvents results in weak solute-solvent interactions compared to the solvent-solvent and solute-solute interactions. |

It is important to note that these are qualitative predictions. For precise and accurate process development and optimization, experimental determination of solubility is essential.

Experimental Determination of Solubility: A Validated Protocol

The following protocol describes a robust and reliable method for the quantitative determination of the solubility of this compound in organic solvents, based on the widely accepted shake-flask method.

Principle

An excess of this compound is equilibrated with a known volume of the chosen organic solvent at a constant temperature. Once equilibrium is reached, the undissolved solute is separated, and the concentration of the saturated solution is determined using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of analytical grade

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or an HPLC system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

Caption: Experimental workflow for the determination of the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add a pre-weighed excess amount of this compound. The presence of undissolved solid at the end of the experiment is crucial for ensuring that the solution is saturated.

-

Using a calibrated pipette, add a precise volume of the desired organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation during the equilibration process.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration to ensure that thermodynamic equilibrium is achieved. A period of 24 to 48 hours is generally recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the withdrawn solution through a syringe filter (0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Quantitative Analysis (using GC as an example):

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test. Analyze these standards by GC-FID to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Accurately dilute a known mass or volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample by GC-FID.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration of the saturated solution by applying the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mg/mL.

-

Self-Validating System and Trustworthiness

To ensure the reliability and trustworthiness of the obtained solubility data, the following checks should be incorporated:

-

Confirmation of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent across the later time points.

-

Mass Balance: After sampling, the remaining undissolved solid can be dried and weighed. The initial mass of the solute minus the final mass of the undissolved solid should be approximately equal to the mass of the dissolved solute calculated from the concentration measurement.

-

Reproducibility: The experiment should be performed in triplicate for each solvent to assess the precision of the results.

Data Presentation and Interpretation

The experimentally determined solubility data for this compound in various organic solvents at a specified temperature should be summarized in a clear and concise table.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |

| Dichloromethane | [Insert experimental value] | [Insert experimental value] |

| Tetrahydrofuran | [Insert experimental value] | [Insert experimental value] |

| Acetone | [Insert experimental value] | [Insert experimental value] |

| Acetonitrile | [Insert experimental value] | [Insert experimental value] |

| Toluene | [Insert experimental value] | [Insert experimental value] |

| Ethanol | [Insert experimental value] | [Insert experimental value] |

| Hexane | [Insert experimental value] | [Insert experimental value] |

The interpretation of this data will allow researchers to:

-

Select the most appropriate solvent for a particular synthetic transformation involving this compound.

-

Optimize reaction concentrations to improve yields and minimize side reactions.

-

Develop effective purification strategies, such as selecting a suitable solvent for extraction and an anti-solvent for crystallization.

Conclusion

While publicly available quantitative data on the solubility of this compound is limited, this guide provides a robust framework for its determination. By understanding the underlying principles of its solubility and employing the detailed experimental protocol provided, researchers, scientists, and drug development professionals can generate reliable and accurate solubility data. This, in turn, will facilitate the efficient and effective use of this important fluorinated building block in the advancement of chemical synthesis and pharmaceutical innovation.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

NIH National Library of Medicine. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

Comptes Rendus de l'Académie des Sciences. Effect of fluorination on the stability of carbon nanofibres in organic solvents. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 2-Iodo-3,3,3-trifluoropropene

Introduction

2-Iodo-3,3,3-trifluoropropene (CAS: 107070-09-7), a halogenated alkene, is a pivotal building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structure, featuring a trifluoromethyl group, an iodine atom, and a reactive double bond, makes it a versatile precursor for introducing trifluoromethylated moieties into complex molecules. However, the very features that make this compound synthetically valuable also contribute to its chemical instability. This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and handling protocols for this compound to ensure its integrity from procurement to application.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and storage. These properties dictate its behavior under various laboratory conditions.

| Property | Value | Source |

| IUPAC Name | 3,3,3-trifluoro-2-iodoprop-1-ene | [1] |

| Synonyms | This compound | [1][2] |

| CAS Number | 107070-09-7 | [2][3][4] |

| Molecular Formula | C₃H₂F₃I | [1][3][4] |

| Molecular Weight | 221.95 g/mol | [1][4] |

| Appearance | Not specified, likely a liquid | Inferred |

| Purity | Typically ≥95% | [3] |

Chemical Stability and Decomposition Pathways

The stability of this compound is primarily influenced by the inherent reactivity of the carbon-iodine (C-I) bond and the carbon-carbon double bond. The C-I bond is the weakest carbon-halogen bond, making it susceptible to cleavage under thermal, photochemical, or chemical stress.

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures can provide the activation energy needed to initiate decomposition. The primary thermal degradation pathway is likely dehydrohalogenation (elimination of HI) or homolytic cleavage of the C-I bond to form radical species.

-

Light: Iodo-compounds are notoriously sensitive to light, particularly in the UV spectrum. Photons can induce homolytic cleavage of the C-I bond, generating iodine and organic radicals that can initiate polymerization or other unwanted side reactions.

-

Oxygen: While not explicitly documented, the presence of a double bond suggests a susceptibility to oxidation, potentially leading to the formation of epoxides or other oxidation byproducts over time, especially if initiated by radical formation.

-

Incompatible Materials: Contact with strong oxidizing agents and strong acids must be avoided.[5] Strong bases can promote dehydrohalogenation, while certain metals can catalyze decomposition.

Potential Decomposition Pathway:

The decomposition can be envisioned to proceed through several routes, primarily initiated by the cleavage of the weak C-I bond. The resulting radicals or ions can then undergo further reactions.

Caption: Potential decomposition pathways for this compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount to preserving the chemical's purity and ensuring laboratory safety. The following recommendations are synthesized from material safety data sheets and established chemical handling principles.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated.[3] Store in a cool place.[5] | To minimize thermal decomposition and slow down kinetic degradation processes. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent potential oxidation and reactions with atmospheric moisture. |

| Light Exposure | Protect from direct sunlight.[5][6] Use amber or opaque containers. | To prevent photochemical cleavage of the light-sensitive carbon-iodine bond. |

| Container | Keep containers tightly closed.[5] | To prevent contamination and evaporation, and to limit exposure to air and moisture. |

| Location | Store in a dry, well-ventilated place.[5] | To ensure any potential vapors do not accumulate and to prevent moisture ingress. |

| Purity | Use as received from the supplier whenever possible. If purification is necessary, use immediately. | Impurities from prior reactions or partial decomposition can catalyze further degradation. |

Handling Precautions:

-

Handle in accordance with good industrial hygiene and safety practices.[5]

-

Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors, which may cause respiratory irritation.[1]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. The compound is known to cause skin and serious eye irritation.[1][5]

-

Ensure eyewash stations and safety showers are readily accessible.[5]

Experimental Protocol: Long-Term Stability Assessment

To empirically validate stability under specific laboratory conditions, a long-term stability study is recommended. This protocol provides a self-validating system to quantify degradation over time.

Objective: To determine the rate of degradation of this compound under various storage conditions.

Methodology:

-

Sample Preparation:

-

Procure a new, high-purity batch of this compound.

-

Prepare a stock solution in a suitable deuterated solvent (e.g., CDCl₃) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).

-

Aliquot the stock solution into several NMR tubes under an inert atmosphere.

-

-

Storage Conditions (Example Sets):

-

Set A (Optimal): Store tubes at 2-8°C in the dark.

-

Set B (Temperature Stress): Store tubes at room temperature (~25°C) in the dark.

-

Set C (Light Stress): Store tubes at room temperature (~25°C) exposed to ambient laboratory light.

-

-

Time Points for Analysis:

-

T = 0 (immediately after preparation)

-

T = 1 week

-

T = 1 month

-

T = 3 months

-

T = 6 months

-

-

Analytical Method: Quantitative NMR (qNMR):

-

At each time point, acquire a ¹H NMR spectrum for one tube from each set.

-

Integrate the signal corresponding to the vinylic protons of this compound and the signal of the internal standard.

-

Calculate the concentration of the analyte relative to the stable internal standard. A decrease in this ratio over time indicates degradation.

-

-

Confirmatory Analysis: GC-MS:

-

At the final time point, analyze samples from each set using Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential degradation products by their mass spectra and retention times.

-

Caption: Experimental workflow for assessing the stability of the compound.

Conclusion

This compound is a reactive and valuable synthetic intermediate whose utility is directly dependent on its purity. Its stability is compromised by exposure to heat, light, and incompatible chemical agents. By implementing the storage and handling protocols outlined in this guide—principally refrigerated storage in sealed, opaque containers under an inert atmosphere—researchers can significantly mitigate degradation, ensuring the compound's integrity and the reliability of their experimental outcomes. For applications requiring the highest confidence in material quality, a systematic stability assessment is a prudent and recommended validation step.

References

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. Haloalkane. Wikimedia Foundation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Alkenes from Dehydrohalogenation of Haloalkanes. Retrieved from [Link]

-

Total Organic Chemistry. (2020, June 4). Nucleophilic Substitution and Properties of Haloalkanes. YouTube. Retrieved from [Link]

Sources

commercial availability of 2-Iodo-3,3,3-trifluoropropene

An In-depth Technical Guide to 2-Iodo-3,3,3-trifluoropropene: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 107070-09-7), a valuable fluorinated building block in modern organic synthesis. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's physicochemical properties, safety, and commercial availability. It further presents a detailed, proposed synthetic protocol and explores its significant applications, particularly in palladium-catalyzed cross-coupling reactions, which are foundational to pharmaceutical and materials science research. The guide is structured to offer both high-level insights and practical, actionable methodologies for laboratory professionals.

Introduction: The Trifluoromethylated Alkene Motif

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (-CF₃), in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound emerges as a reagent of significant interest as it provides a direct route to introduce the versatile 3,3,3-trifluoropropen-2-yl moiety. This structural unit serves as a bioisostere for various functional groups and as a precursor to more complex fluorinated structures.

The presence of a vinyl iodide functional group renders this molecule highly reactive and amenable to a wide array of synthetic transformations. The carbon-iodine bond is the most reactive among carbon-halogen bonds in key reactions such as palladium-catalyzed cross-couplings, enabling selective and efficient carbon-carbon bond formation under mild conditions. This guide aims to equip researchers with the foundational knowledge and practical protocols necessary to effectively source and utilize this potent synthetic tool.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is paramount for its safe and effective use in a laboratory setting. All data presented below is aggregated from publicly available, authoritative sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 107070-09-7 | [PubChem][1] |

| Molecular Formula | C₃H₂F₃I | [PubChem][1] |

| Molecular Weight | 221.95 g/mol | [PubChem][1] |

| IUPAC Name | 3,3,3-trifluoro-2-iodoprop-1-ene | [PubChem][1] |

| Synonyms | This compound | [PubChem][1] |

| Purity (Typical) | ≥95% | [Sigma-Aldrich][2] |

| Storage Temperature | Refrigerated | [Sigma-Aldrich][2] |

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards.[1]

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.